molecular formula C17H34O2S B14731068 11-(Hexylsulfanyl)undecanoic acid CAS No. 5455-21-0

11-(Hexylsulfanyl)undecanoic acid

Cat. No.: B14731068
CAS No.: 5455-21-0
M. Wt: 302.5 g/mol
InChI Key: JTIMBAFQIQXLAR-UHFFFAOYSA-N
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Description

11-(Hexylsulfanyl)undecanoic acid is an organic compound characterized by the presence of a hexylsulfanyl group attached to an undecanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Hexylsulfanyl)undecanoic acid typically involves the introduction of a hexylsulfanyl group to an undecanoic acid precursor. One common method includes the reaction of 11-bromo undecanoic acid with hexanethiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene, with a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

11-(Hexylsulfanyl)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups replacing the hexylsulfanyl group.

Scientific Research Applications

11-(Hexylsulfanyl)undecanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 11-(Hexylsulfanyl)undecanoic acid involves its interaction with various molecular targets. The hexylsulfanyl group can interact with proteins and enzymes, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity. These interactions can influence cellular processes such as membrane permeability, enzyme activity, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Undecanoic acid: A similar fatty acid without the hexylsulfanyl group.

    11-Aminoundecanoic acid: Contains an amino group instead of a hexylsulfanyl group.

    11-Bromo undecanoic acid: A precursor in the synthesis of 11-(Hexylsulfanyl)undecanoic acid.

Uniqueness

This compound is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the hexylsulfanyl group can participate in specific chemical reactions that are not possible with other similar compounds.

Properties

CAS No.

5455-21-0

Molecular Formula

C17H34O2S

Molecular Weight

302.5 g/mol

IUPAC Name

11-hexylsulfanylundecanoic acid

InChI

InChI=1S/C17H34O2S/c1-2-3-4-12-15-20-16-13-10-8-6-5-7-9-11-14-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

JTIMBAFQIQXLAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSCCCCCCCCCCC(=O)O

Origin of Product

United States

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